(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dichlorobenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethane-1,2-diamine structure. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine: shares structural similarities with other dichlorophenyl derivatives and ethane-1,2-diamine compounds.
This compound: can be compared to compounds like 3,5-dichloroaniline and 3,5-dichlorobenzylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the dichlorophenyl group with the ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
JLMCDYSDCCEFAP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)N |
Origin of Product |
United States |
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